3-(1-Benzylpiperidin-4-yl)-1H-benzimidazol-2-one is a heterocyclic compound composed of a benzimidazolone moiety linked to a piperidine ring via a methylene bridge. The piperidine nitrogen is further substituted with a benzyl group. While specific applications of this compound are not extensively detailed in the provided literature, its structural features suggest potential applications in medicinal chemistry and materials science. Benzimidazole derivatives, in general, are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties [, , ]. The presence of the piperidine ring, a common pharmacophore, further enhances its potential for interacting with biological targets.
Several studies have synthesized benzimidazole derivatives and evaluated their antibacterial activities. For example, a series of 2-piperidin-4-yl-benzimidazoles demonstrated low micromolar minimal inhibitory concentration (MIC) against clinically important Gram-positive and Gram-negative bacteria, including enterococci4. Another study synthesized novel 2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives, which showed profound antimicrobial activity against a range of bacteria1. These findings indicate the potential of benzimidazole derivatives as new classes of antibacterial agents.
Benzimidazole derivatives have also been explored for their antitumor properties. A novel series of 2-(benzimidazol-2-yl)quinoxalines with piperidine moieties showed promising activity against a wide range of cancer lines, with a highly selective cytotoxic effect against human lung adenocarcinoma cells2. This suggests that benzimidazole derivatives could be optimized and developed as new anticancer agents.
The antimicrobial and cytotoxic properties of benzimidazole derivatives have been further confirmed by studies that synthesized and screened compounds for in vitro antimicrobial activity and cytotoxicity. For instance, certain substituted benzimidazole analogs exhibited excellent potency against bacterial and fungal strains and were non-toxic against human cervical and Supt1 cancer cell lines3. These studies highlight the dual potential of benzimidazole derivatives in treating infections and as chemotherapeutic agents.
Benzimidazole derivatives have been identified as selective H1-antihistamines with the ability to penetrate the CNS, which could be beneficial for treating insomnia. Compounds such as 2-(3-aminopiperidine)-benzimidazoles have shown improved selectivity and CNS exposure, making them potential sedative hypnotics6.
The compound is synthesized through various chemical routes and is studied for its potential therapeutic applications, particularly in treating neurological disorders and as an inhibitor for specific enzymes. Benzimidazole derivatives are recognized for their antimicrobial, antiviral, and anticancer properties, which further emphasizes the relevance of 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one in scientific research and industry .
The synthesis of 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one typically involves several key steps:
The reactions typically require controlled temperatures and specific solvent systems to optimize yields and purity. For example, the benzylation step may require a base like sodium hydroxide in an organic solvent such as dimethylformamide.
The molecular structure of 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one can be described by its distinct components:
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the molecule, confirming its structural integrity through techniques such as X-ray crystallography .
3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one is capable of undergoing various chemical transformations:
The reactions typically utilize common reagents such as:
The mechanism of action for 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one involves its interaction with specific biological targets:
Research into its pharmacodynamics has suggested potential pathways through which it may exert therapeutic effects .
The physical and chemical properties of 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one include:
These properties are crucial for determining its applicability in various fields such as pharmaceuticals and materials science .
3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one has several notable applications:
The compound 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one is a nitrogen-containing heterocycle featuring a benzimidazolone core linked to a 1-benzylpiperidin-4-yl moiety via a methylene bridge. Its systematic IUPAC name is 1-benzyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, reflecting the benzyl substitution at the piperidine nitrogen and the fusion of the benzimidazolone ring system [1]. The molecular formula is C₁₉H₂₁N₃O, with a molar mass of 307.39 g/mol. Key identifiers include:
Table 1: Molecular Identifiers of 3-(1-Benzylpiperidin-4-yl)-1H-benzimidazol-2-one
Property | Value |
---|---|
IUPAC Name | 1-Benzyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one |
Molecular Formula | C₁₉H₂₁N₃O |
Molar Mass | 307.39 g/mol |
PubChem CID | 18695972 |
Topological Polar Surface Area | 41.6 Ų |
X-ray crystallographic studies of closely related analogs (e.g., anti-leukemic pyrroloquinoxaline-benzimidazolone hybrids) reveal critical structural insights. The benzimidazolone ring adopts a near-planar conformation, with the piperidine ring existing in a chair configuration. The linking bond between N3 of the benzimidazolone and the piperidine C4 position allows rotational flexibility, influencing bioactive conformations [2].
Key crystallographic parameters for a structural analog (JG576 derivative) include:
Table 2: Crystallographic Parameters of a Representative Analog
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | Cc |
Unit Cell Volume | 5507.2(2) ų |
Z (Molecules/Unit Cell) | 16 |
Hydrogen Bonding | N–H⋯O=C (Benzimidazolone) chains |
Torsional Flexibility | ±15° at piperidine-benzyl linkage |
Structurally, 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one belongs to a broader class of piperidine-linked benzimidazolones, distinguished by the absence of additional fused rings (e.g., pyrroloquinoxaline) found in analogs like JG576 [2]. Key comparisons include:
Table 3: Structural Comparison with Key Benzimidazolone Derivatives
Compound | Core Scaffold | Key Structural Features | Pharmacological Relevance |
---|---|---|---|
3-(1-Benzylpiperidin-4-yl)-1H-benzimidazol-2-one | Non-fused benzimidazolone | Flexible piperidine linkage; planar benzimidazolone | Kinase inhibition scaffolds [8] |
JG576 [2] | Pyrrolo[1,2-a]quinoxaline-fused benzimidazolone | Rigid tricycle; extended π-system | Anti-leukemic (IC₅₀ = 8–19 μM) |
3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one [5] | Tetrahydroquinazolinone | Saturated pyrimidine ring; reduced planarity | Opioid receptor modulation |
The conformational dynamics of the piperidine linker significantly influence bioactivity. For instance, in fentanyl-derived analgesics like N′-(1-benzylpiperidin-4-yl)acetohydrazide (CID 21193073), the equatorial orientation of the benzyl group optimizes receptor binding . Similar conformational preferences likely apply to 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one in kinase or opioid receptor interactions [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7